molecular formula C15H20N4O8 B8065875 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

Cat. No.: B8065875
M. Wt: 384.34 g/mol
InChI Key: ZGVQACKXOOWCLS-SDBHATRESA-N
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Description

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring and a ribofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide typically involves multiple steps. One common method includes the protection of ribose with acetyl groups, followed by the formation of the imidazole ring. The amino group is then introduced through a series of reactions involving nitration and reduction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the imidazole ring.

    Reduction: Used to introduce or modify amino groups.

    Substitution: Common in modifying the ribofuranosyl moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various imidazole derivatives, while substitution reactions can introduce different functional groups to the ribofuranosyl moiety.

Scientific Research Applications

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile
  • 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxylate

Uniqueness

What sets 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide apart is its specific structure, which allows for unique interactions in biochemical systems. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVQACKXOOWCLS-SDBHATRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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